Chloroauric acid hydrate

Description

Properties

IUPAC Name |

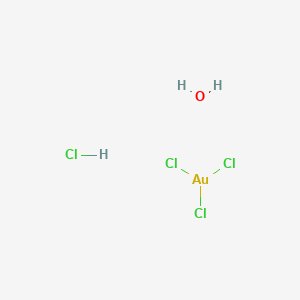

trichlorogold;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4ClH.H2O/h;4*1H;1H2/q+3;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJUDSKPNIBLOO-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl.Cl[Au](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuCl4H3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16961-25-4, 27988-77-8 | |

| Record name | Tetrachloroauric acid trihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16961-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrogen tetrachloroaurate hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27988-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Chloroauric Acid Hydrate: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Chloroauric acid hydrate (B1144303) (HAuCl₄·nH₂O) is a pivotal inorganic compound, serving as a primary precursor in the synthesis of gold-based materials, including nanoparticles for advanced biomedical applications and catalysts. A thorough understanding of its chemical properties and stability is paramount for its effective use in research, development, and manufacturing. This technical guide provides an in-depth overview of the core chemical characteristics of chloroauric acid hydrate, detailed experimental protocols for its analysis, and a summary of its stability profile.

Core Chemical Properties

This compound is typically a yellow to orange-yellow crystalline solid.[1][2] It is known to exist in both trihydrate and tetrahydrate forms.[3][4] The compound is highly hygroscopic and sensitive to light, necessitating storage in a cool, dry, and dark environment, often under an inert atmosphere.[5][6]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | HAuCl₄·nH₂O (n=3 or 4) | [1][3] |

| Molecular Weight | 393.83 g/mol (trihydrate) | [3][7] |

| 411.85 g/mol (tetrahydrate) | [3][7] | |

| Appearance | Orange-yellow needle-like crystals or powder | [1][2] |

| Melting Point | Decomposes at 254 °C | [3][7] |

| Density | 3.9 g/cm³ (anhydrous) | [3][7] |

| Solubility in Water | 350 g/100 mL | [4] |

| Other Solubilities | Soluble in alcohol, ether, esters, and ketones | [2][3] |

Stability and Decomposition

The stability of this compound is a critical consideration for its handling, storage, and application. It is susceptible to degradation under various conditions.

Light Sensitivity: Exposure to light can induce the reduction of Au(III) to elemental gold, leading to the darkening of the material.[2][5]

Thermal Decomposition: When heated, this compound undergoes a multi-stage decomposition process.[8] Initially, it loses its water of hydration. Further heating leads to the sequential decomposition into gold(III) chloride (AuCl₃), gold(I) chloride (AuCl), and finally metallic gold (Au).[9]

Hygroscopicity: The compound readily absorbs moisture from the atmosphere, which can affect its stability and experimental reproducibility.[1][6]

Incompatibilities: this compound is incompatible with strong bases, active metals, and reducing agents, as these can readily reduce the gold ion.[5]

Thermal Decomposition Pathway

The following diagram illustrates the stepwise thermal decomposition of this compound.

Caption: Stepwise thermal decomposition of this compound.

Experimental Protocols

Accurate characterization of this compound is essential for quality control and research purposes. The following are detailed methodologies for key analytical procedures.

Determination of Gold Content by Gravimetric Analysis

This method determines the percentage of gold in a sample of this compound by reducing the gold ions to elemental gold, which is then weighed.

Principle: Gold(III) ions are reduced to metallic gold by a suitable reducing agent. The precipitated gold is then filtered, washed, dried, and weighed.

Reagents and Materials:

-

This compound sample

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Sodium sulfite (B76179) (Na₂SO₃) or Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

-

Quantitative ashless filter paper

-

Gooch crucible (optional)

-

Drying oven

-

Muffle furnace

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample and record the weight.

-

Dissolution: Dissolve the sample in 100 mL of deionized water in a 400 mL beaker. Acidify the solution by adding 5 mL of concentrated hydrochloric acid.

-

Reduction: Heat the solution to boiling. While stirring, slowly add a freshly prepared 10% (w/v) solution of sodium sulfite or hydroxylamine hydrochloride until no further precipitation is observed. The appearance of a reddish-brown precipitate indicates the formation of elemental gold.

-

Digestion: Keep the solution hot (but not boiling) for approximately 1 hour to allow the precipitate to coagulate.

-

Filtration: Filter the hot solution through a pre-weighed Gooch crucible or a quantitative ashless filter paper.

-

Washing: Wash the precipitate several times with hot deionized water until the filtrate is free of chloride ions (test with silver nitrate (B79036) solution).

-

Drying and Ignition: Dry the filter paper and precipitate in an oven at 110 °C. Then, carefully transfer the filter paper to a pre-weighed porcelain crucible and ignite it in a muffle furnace at 800 °C until all the filter paper has been ashed, leaving behind the elemental gold.

-

Weighing: Allow the crucible to cool in a desiccator and then weigh it on an analytical balance. Repeat the ignition and weighing steps until a constant weight is achieved.

-

Calculation: The percentage of gold in the sample is calculated using the following formula:

% Au = (Weight of gold / Initial weight of sample) × 100

Analysis of Purity and Thermal Stability by Thermogravimetric Analysis (TGA)

TGA is employed to determine the water content (degree of hydration) and the thermal decomposition profile of this compound.

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The mass loss at different temperatures corresponds to the loss of water and the decomposition of the compound.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen or argon gas supply

-

Sample pans (e.g., platinum or alumina)

Procedure:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

-

Sample Preparation: Place a small, accurately weighed amount of the this compound sample (typically 5-10 mg) into a TGA sample pan.

-

Experimental Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

-

Thermal Program: Heat the sample from ambient temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show distinct steps corresponding to:

-

The loss of water of hydration (typically below 200 °C).

-

The decomposition of anhydrous chloroauric acid to gold chlorides and finally to elemental gold (at higher temperatures).

-

-

Interpretation:

-

Calculate the percentage mass loss in each step to determine the number of water molecules of hydration and to confirm the decomposition pathway.

-

The onset temperature of decomposition provides information about the thermal stability of the compound.

-

Concentration Determination by UV-Visible Spectroscopy

This is a rapid and non-destructive method for determining the concentration of chloroauric acid in a solution.

Principle: Chloroauric acid in an aqueous solution exhibits a characteristic absorbance peak in the UV region. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration.

Reagents and Materials:

-

This compound

-

Deionized water

-

UV-Visible Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in deionized water. From the stock solution, prepare a series of standard solutions of decreasing concentrations.

-

Wavelength Scan: Scan a standard solution across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For chloroauric acid, this is typically around 212.5 nm.[8]

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin.

-

Sample Analysis: Measure the absorbance of the unknown chloroauric acid solution at the same λmax.

-

Concentration Calculation: Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve or by using the equation of the line from the linear regression of the calibration data.

Quality Control Workflow

The following diagram outlines a typical workflow for the quality control of this compound.

Caption: A logical workflow for the quality control analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. CN101571469A - Determination method for gold content of chloroauric acid - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. Chloroauric acid - Wikipedia [en.wikipedia.org]

- 5. Spectroscopic Estimation of Chloroauric Acid During Synthesis of ...: Ingenta Connect [ingentaconnect.com]

- 6. lookchem.com [lookchem.com]

- 7. Chloroauric acid - Sciencemadness Wiki [sciencemadness.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Synthesis of chloroauric acid from gold powder

An In-depth Technical Guide to the Synthesis of Chloroauric Acid from Gold

Chloroauric acid (HAuCl₄) is a pivotal precursor in the fields of nanotechnology, catalysis, and medicine, serving as the primary source of gold for the synthesis of gold nanoparticles and other gold-based compounds.[1][2][3] Its synthesis from elemental gold is a fundamental procedure for research laboratories and industrial applications. This guide provides detailed protocols for the most common and effective methods of preparing high-purity chloroauric acid from gold powder, tailored for researchers, scientists, and drug development professionals.

Method 1: Dissolution in Aqua Regia

The most traditional and widely used method for dissolving gold is through the use of aqua regia, a freshly prepared mixture of concentrated nitric acid (HNO₃) and hydrochloric acid (HCl), typically in a 1:3 molar ratio.[2][4] The nitric acid acts as a potent oxidizing agent, converting gold metal to gold(III) ions (Au³⁺).[2][5] These ions then react with chloride ions (Cl⁻) from the hydrochloric acid to form stable tetrachloroaurate(III) anions ([AuCl₄]⁻), which in the acidic solution exist as chloroauric acid.[2][5]

Experimental Protocol

This protocol is adapted from established laboratory and patented procedures.[6]

-

Preparation of Aqua Regia: In a well-ventilated fume hood, carefully and slowly add one volume of concentrated nitric acid to three volumes of concentrated hydrochloric acid.[4] The mixture will turn a fuming yellow-orange color as nitrosyl chloride and chlorine gas are formed.[2] This mixture is highly corrosive and unstable, so it should be prepared fresh immediately before use.[2][4]

-

Dissolution of Gold: Place a known quantity of gold powder or granules into a suitable glass reactor (e.g., a beaker). Add the freshly prepared aqua regia. The ratio of gold to aqua regia can vary, but a common starting point is approximately 1 gram of gold per 8 mL of aqua regia.[6]

-

Heating: Gently heat the mixture to accelerate the dissolution process.[6][7] Highly toxic nitrogen oxides will be evolved during this step, emphasizing the need for an efficient fume hood.[7] Continue heating until all the gold has dissolved and the solution is clear.[8]

-

Removal of Nitric Acid: After complete dissolution, the excess nitric acid and dissolved nitrogen compounds must be removed, as they can interfere with subsequent applications. This is typically achieved by repeatedly adding concentrated hydrochloric acid to the solution and heating it to evaporate the volatile components.[4][6] This process is usually repeated three times.[6]

-

Concentration and Crystallization: The resulting solution is then carefully heated to concentrate it. Upon cooling, orange-yellow crystals of chloroauric acid hydrate (B1144303) (HAuCl₄·nH₂O) will form.[1] For some applications, the final aqueous solution is used directly.

Quantitative Data

| Parameter | Value/Range | Source |

| Reagent Ratio (HCl:HNO₃) | 3:1 (by volume) | [2][4] |

| Gold to Aqua Regia Ratio | 1g Au per 8 mL aqua regia | [6] |

| Product Yield | Up to 98% (with optimized concentration) | [6] |

| Purity of Refined Gold | Up to 99.999% (using Wohlwill process) | [2] |

Workflow for Aqua Regia Synthesis

Method 2: Direct Chlorination with Chlorine Gas

A cleaner alternative to aqua regia, which avoids nitric acid and its problematic byproducts, is the direct reaction of gold with chlorine gas (Cl₂) in an aqueous medium.[9] This method produces high-purity chloroauric acid solutions that are highly stable and can be used directly for applications like gold nanoparticle synthesis.[9]

Experimental Protocol

This protocol is based on the method developed by McDonagh et al.[9]

-

Apparatus Setup: Assemble a laboratory-scale gas dispersion apparatus. This typically consists of a chlorine gas generator, a wash bottle (optional), and a two-neck reaction flask containing the gold and deionized water. The outlet gas should be passed through a scrubber containing a sodium thiosulfate (B1220275) solution to neutralize unreacted chlorine.[9]

-

Chlorine Generation: Chlorine gas can be generated by the slow, dropwise addition of concentrated hydrochloric acid to potassium permanganate (B83412) (KMnO₄).[9]

-

Reaction: Place a known mass of gold powder or a pellet (~250–360 mg) in the reaction flask with a specific volume of high-purity water (e.g., 100 mL).[9] Heat the flask to the desired temperature (e.g., 50 °C) while stirring. Bubble the generated chlorine gas through the water.[9]

-

Completion: Continue the reaction until all the gold has visibly dissolved. The reaction is quantitative, so the concentration of the final solution can be accurately determined from the initial mass of gold and the final volume of the solution.[9]

-

Final Product: The resulting solution of chloroauric acid is of high purity and can be used without further workup.[9] The solution can also be freeze-dried to obtain solid, though highly hygroscopic, HAuCl₄.[9]

Quantitative Data

| Parameter | Value/Range | Source |

| Reactants | Gold metal, Chlorine gas, Milli-Q water | [9] |

| Reaction Temperature | 25–70 °C (50 °C is satisfactory) | [9] |

| Stability of Solution | Stable for at least 12 months | [9] |

| pH of final solution | 1.6 - 1.8 | [9] |

| UV-Vis λmax | 226 nm, 313 nm | [9] |

Experimental Workflow for Direct Chlorination

Method 3: Hydrochloric Acid and Hydrogen Peroxide

A more environmentally friendly or "greener" method for producing chloroauric acid involves using hydrogen peroxide (H₂O₂) as the oxidant in a hydrochloric acid solution.[10] This method avoids the generation of toxic nitrogen oxides or the handling of chlorine gas. The primary byproduct of the reaction is water, making it an attractive alternative for many applications.[10]

Experimental Protocol

This protocol is based on a patented method for a cleaner synthesis route.[10]

-

Reactant Preparation: Prepare a reactant mixture solution composed of hydrochloric acid and hydrogen peroxide.

-

Reaction: Add gold powder to the HCl/H₂O₂ mixture.

-

Heating: The reaction can be carried out at elevated temperatures, typically between 80–100 °C, to increase the reaction rate.[10] The reaction time is relatively short, often in the range of 5–25 minutes.[10]

-

Separation: Once the reaction is complete, the chloroauric acid is separated from the product mixture. This may involve filtration to remove any unreacted gold followed by concentration of the solution.

Quantitative Data

| Parameter | Value/Range | Source |

| Reactants | Gold powder, Hydrochloric acid, Hydrogen peroxide | [10] |

| Reaction Temperature | 80–100 °C | [10] |

| Reaction Time | 5–25 minutes | [10] |

| Primary Byproduct | Water (H₂O) | [10] |

Logical Relationship for HCl/H₂O₂ Synthesis

References

- 1. Chloroauric acid - Sciencemadness Wiki [sciencemadness.org]

- 2. Aqua regia | Magnificent molecules | RSC Education [edu.rsc.org]

- 3. youtube.com [youtube.com]

- 4. steemit.com [steemit.com]

- 5. LBMA | Aqua Regia Refining [lbma.org.uk]

- 6. CN102774872A - Preparation method of granular chloroauric acid - Google Patents [patents.google.com]

- 7. science.wonderhowto.com [science.wonderhowto.com]

- 8. m.youtube.com [m.youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. CN106044841A - Preparation method of chloroauric acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Chloroauric Acid Hydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of chloroauric acid hydrate (B1144303) (HAuCl₄·nH₂O) in various organic solvents. Chloroauric acid, a key precursor in the synthesis of gold nanoparticles and other gold-based compounds, exhibits a range of solubilities that are critical to control in chemical synthesis and pharmaceutical development. This document presents quantitative solubility data where available, outlines detailed experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

Core Concepts in Solubility

Solid chloroauric acid is a hydrophilic and ionic protic solute.[1] Its solubility is largely dictated by the polarity of the solvent and the potential for the solvent molecules to coordinate with the gold center or solvate the tetrachloroaurate (B171879) anion ([AuCl₄]⁻) and the associated proton. As a general rule, chloroauric acid hydrate is soluble in water and other oxygen-containing solvents, such as alcohols, esters, ethers, and ketones.[1]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents. It is important to note that the hydration state of the chloroauric acid (e.g., trihydrate, tetrahydrate, or anhydrous) can influence its solubility. Where specified, the form of the chloroauric acid is noted.

| Solvent | Chemical Class | Quantitative Solubility | Notes and Conditions |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 85 mg/mL (for trihydrate) | Data at 25°C. |

| Dibutyl Ether | Ether | > 1 M | In dry solvent. |

| Diethylene Glycol | Ether/Alcohol | > 1 M | In dry solvent. |

| Ethanol | Alcohol | Soluble | Quantitative data not readily available. Some sources indicate the anhydrous form is sparingly soluble. |

| Diethyl Ether | Ether | Soluble | Quantitative data not readily available. Some sources indicate the anhydrous form is sparingly soluble. |

| Acetone | Ketone | Soluble | General observation from multiple sources. |

| Methanol | Alcohol | Soluble | General observation. |

| Tetrahydrofuran (THF) | Ether | Soluble | General observation. |

| Ethyl Acetate | Ester | Soluble | General observation. |

| Chloroform | Halogenated Alkane | Slightly Soluble |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible experimental work. The following are detailed methodologies for key experiments to determine the solubility of this compound in an organic solvent.

Gravimetric Method

This method is a straightforward and reliable way to determine solubility by measuring the mass of the dissolved solute in a known volume of a saturated solution.

Materials:

-

This compound

-

Organic solvent of interest

-

Analytical balance (accurate to at least 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm pore size)

-

Evaporating dish or pre-weighed vials

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask. The presence of undissolved solid is necessary to ensure saturation.

-

Place the flask in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

To remove any suspended microparticles, filter the collected supernatant through a syringe filter into a pre-weighed evaporating dish or vial.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish or vial containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the chloroauric acid. Alternatively, a vacuum desiccator can be used for more gentle drying.

-

Once the solvent has completely evaporated, cool the dish or vial to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish or vial containing the dry chloroauric acid residue on the analytical balance.

-

-

Calculation of Solubility:

-

Subtract the initial mass of the empty dish or vial from the final mass to determine the mass of the dissolved chloroauric acid.

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

-

UV-Vis Spectrophotometric Method

This indirect method is useful for colored compounds like chloroauric acid and relies on the Beer-Lambert law to determine the concentration of the solute in a saturated solution.

Materials:

-

All materials listed for the Gravimetric Method

-

UV-Vis spectrophotometer

-

Quartz or solvent-compatible cuvettes

Procedure:

-

Preparation of a Saturated Solution:

-

Follow the same procedure as in the Gravimetric Method (steps 1.1 and 1.2) to prepare a saturated solution at a constant temperature.

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the organic solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the [AuCl₄]⁻ ion in that solvent.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear in the concentration range used.

-

-

Sample Analysis:

-

After preparing the saturated solution and filtering it (as in steps 2.1 and 2.2 of the Gravimetric Method), accurately dilute a known volume of the clear filtrate with the organic solvent to a concentration that falls within the linear range of your calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Multiply this concentration by the dilution factor to find the concentration of the original saturated solution. This value represents the solubility.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Caption: Workflow for solubility determination.

References

The Aqueous Chemistry of the Tetrachloroaurate(III) Ion: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrachloroaurate(III) ion, [AuCl₄]⁻, is a fundamental species in gold chemistry, serving as a vital precursor in a multitude of applications ranging from the synthesis of gold-based nanoparticles and catalysts to the development of novel therapeutic agents. The reactivity and stability of [AuCl₄]⁻ in aqueous environments are critically governed by its hydrolysis, a process involving the stepwise substitution of chloride ligands by hydroxide (B78521) ions. This guide provides an in-depth examination of the hydrolysis of the tetrachloroaurate (B171879) ion, presenting quantitative data on the speciation and kinetics, detailed experimental protocols for its characterization, and visual representations of the underlying chemical pathways to support researchers in the fields of chemistry, materials science, and drug development.

Introduction

Gold(III) complexes, particularly the tetrachloroaurate(III) ion, are of significant interest due to their diverse applications. In drug development, for instance, the interaction of gold(III) complexes with biological molecules is often preceded by hydrolysis, which modulates their reactivity and bioavailability. A thorough understanding of the aqueous speciation and the kinetics of hydrolysis of [AuCl₄]⁻ is therefore paramount for controlling and predicting its chemical behavior.

This technical guide details the stepwise hydrolysis of [AuCl₄]⁻, the influence of pH and chloride ion concentration on the equilibrium, and the kinetics of the ligand substitution reactions. We present a compilation of quantitative data from the literature in easily comparable tabular formats. Furthermore, this guide provides detailed experimental methodologies for studying the hydrolysis of [AuCl₄]⁻, enabling researchers to reproduce and build upon existing findings.

Hydrolysis of Tetrachloroaurate(III): Speciation and Equilibria

In aqueous solution, the square planar [AuCl₄]⁻ ion undergoes a series of stepwise hydrolysis reactions where chloride ligands are sequentially replaced by hydroxide (or water) molecules. This process is highly dependent on the pH of the solution.[1][2] The general equilibria can be represented as:

[AuCl₄₋ₓ(OH)ₓ]⁻ + H₂O ⇌ [AuCl₃₋ₓ(OH)ₓ₊₁]⁻ + H⁺ + Cl⁻

The speciation of gold(III) in a chloride-containing aqueous solution is a function of both pH and the free chloride concentration. At low pH (typically below 2), the [AuCl₄]⁻ ion is the predominant species.[1] As the pH increases, a series of chloro-hydroxo species are formed: [AuCl₃(OH)]⁻, [AuCl₂(OH)₂]⁻, and [AuCl(OH)₃]⁻.[1][2] At pH values above 7, the fully hydrolyzed species, [Au(OH)₄]⁻, becomes the dominant form.[1]

Data Presentation: Equilibrium Constants

The following table summarizes the conventional overall stability constants (log β*) for the formation of gold(III) chloro species and the stepwise hydrolysis constants.

| Equilibrium Reaction | log β* (I = 2 mol·dm⁻³, HClO₄, 20 °C)[3] |

| Au* + Cl⁻ ⇌ AuCl | 6.98 ± 0.08 |

| Au + 2Cl⁻ ⇌ AuCl₂ | 13.42 ± 0.05 |

| Au + 3Cl⁻ ⇌ AuCl₃ | 19.19 ± 0.09 |

| Au + 4Cl⁻ ⇌ AuCl₄* | 24.49 ± 0.07 |

Note: Au* represents the sum of all gold(III) species not containing chloride, primarily aquated and hydroxo species.

| Hydrolysis Reaction | pK (I = 1.0 M, 25 °C)[4] |

| [AuCl₄]⁻ + 2H₂O ⇌ [AuCl₂(H₂O)(OH)] + H⁺ + 2Cl⁻ | 10.7 ± 0.2 |

Kinetics of Tetrachloroaurate(III) Hydrolysis

The hydrolysis of tetrachloroaurate(III) follows first-order kinetics under conditions of constant hydrogen and excess chloride ion concentrations.[5] The rate of hydrolysis is influenced by both chloride and hydrogen ion concentrations. The mechanism is proposed to involve a slow, reversible aquation of the tetrachloroaurate ion, followed by a rapid ionization of the resulting aqua complex.[5]

Data Presentation: Rate Constants

The observed first-order rate constants for the hydrolysis of [AuCl₄]⁻ are dependent on the experimental conditions.

| [Cl⁻] (M) | [H⁺] (M) | Observed k (s⁻¹) at 26.0 °C[5] |

| 0.5 | 12.6 x 10⁻⁷ | 1.2 x 10⁻² |

| 0.05 | 1.1 x 10⁻⁷ | 3.0 x 10⁻² |

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The stepwise hydrolysis of the tetrachloroaurate ion can be visualized as a signaling pathway where the input signal is an increase in pH (or decrease in H⁺ concentration) and the outputs are the various hydrolyzed species.

Caption: Stepwise hydrolysis pathway of the tetrachloroaurate(III) ion with increasing pH.

Experimental Workflows

A typical experimental workflow for studying the hydrolysis of tetrachloroaurate using UV-Vis spectrophotometry involves solution preparation, spectral acquisition, and data analysis.

Caption: A generalized experimental workflow for kinetic analysis of tetrachloroaurate hydrolysis.

Experimental Protocols

UV-Visible Spectrophotometry for Kinetic Studies

This method is used to monitor the change in the electronic absorption spectrum of the gold(III) species as hydrolysis proceeds.

Materials:

-

HAuCl₄ stock solution (e.g., 1 mM in 0.1 M HCl)

-

Buffer solutions (e.g., phosphate (B84403) or borate) of various pH values

-

Deionized water

-

UV-Vis spectrophotometer with a thermostatted cuvette holder

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Instrument Setup: Set the spectrophotometer to scan a wavelength range that covers the characteristic absorption bands of the gold(III) species (e.g., 200-400 nm).[6] Set the temperature of the cuvette holder to the desired value (e.g., 25 °C).

-

Blank Measurement: Fill a cuvette with the buffer solution to be used in the experiment and record a baseline spectrum.

-

Reaction Initiation: Pipette a known volume of the buffer solution into a clean cuvette. Add a small, known volume of the HAuCl₄ stock solution to the cuvette to achieve the desired final concentration (e.g., 0.1 mM). Mix the solution quickly and thoroughly.

-

Data Acquisition: Immediately place the cuvette in the spectrophotometer and start recording spectra at regular time intervals (e.g., every 30 seconds for a set duration).

-

Data Analysis: Monitor the change in absorbance at wavelengths corresponding to the reactant ([AuCl₄]⁻, ~313 nm) and the hydrolyzed products.[1] The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay function.

Potentiometric Titration for Equilibrium Studies

Potentiometric titrations can be used to determine the equilibrium constants of the hydrolysis reactions by monitoring the change in pH or pCl upon addition of a titrant.

Materials:

-

HAuCl₄ solution of known concentration

-

Standardized NaOH solution (titrant)

-

pH meter or ion-selective electrode (for Cl⁻) with a reference electrode

-

Stir plate and stir bar

-

Buret

Procedure:

-

Electrode Calibration: Calibrate the pH electrode using standard buffer solutions.

-

Titration Setup: Place a known volume of the HAuCl₄ solution in a beaker. If necessary, adjust the ionic strength with an inert salt (e.g., NaClO₄). Place the beaker on a stir plate and immerse the calibrated electrode and the tip of the buret.

-

Titration: Begin stirring the solution. Record the initial potential or pH. Add the NaOH titrant in small, known increments. After each addition, allow the reading to stabilize and record the potential/pH and the total volume of titrant added. Continue the titration past the equivalence point.

-

Data Analysis: Plot the measured potential or pH as a function of the volume of titrant added. The equivalence points, corresponding to the stepwise hydrolysis reactions, can be determined from the inflection points of the titration curve or from the maxima of the first derivative plot.[7] From this data, the equilibrium constants can be calculated.

Stopped-Flow Spectroscopy for Fast Kinetics

The stopped-flow technique is ideal for studying the kinetics of the initial, rapid hydrolysis steps which may occur on the millisecond to second timescale.[8][9]

Materials:

-

HAuCl₄ solution

-

Buffer solution

-

Stopped-flow spectrophotometer

Procedure:

-

Instrument Preparation: Prime the syringes and flow lines of the stopped-flow instrument with the reactant solutions (HAuCl₄ and buffer).

-

Reaction Initiation and Data Collection: Rapidly mix the two solutions by driving the syringes. The mixed solution flows into an observation cell where the absorbance is monitored as a function of time. The flow is then abruptly stopped, and the subsequent change in absorbance is recorded by a fast-response detector.[8][9]

-

Data Analysis: The resulting kinetic trace (absorbance vs. time) is fitted to an appropriate kinetic model (e.g., single or multiple exponential) to extract the rate constants for the fast hydrolysis steps.

Conclusion

The hydrolysis of the tetrachloroaurate(III) ion is a complex process that dictates its chemical behavior in aqueous solutions. This guide has provided a comprehensive overview of the speciation, equilibria, and kinetics of this important reaction. The tabulated quantitative data, detailed experimental protocols, and visual diagrams offer a valuable resource for researchers and professionals working with gold(III) compounds. A thorough understanding and control of the hydrolysis of [AuCl₄]⁻ are essential for advancing its applications in catalysis, materials science, and the development of new therapeutic agents.

References

- 1. The Hydrolysis of AuCl4− and the Stability of Aquachlorohydroxocomplexes of Gold(III) in Aqueous Solution | Semantic Scholar [semanticscholar.org]

- 2. youtube.com [youtube.com]

- 3. 2 [tau.ac.il]

- 4. byjus.com [byjus.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Potentiometric Titration Explained: Principles, Curve & Steps [vedantu.com]

- 8. escholarship.org [escholarship.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Handling of Chloroauric Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for chloroauric acid hydrate (B1144303) (HAuCl₄·xH₂O), a compound frequently utilized in research and development for applications ranging from nanoparticle synthesis to catalysis and therapeutics. Due to its corrosive and hazardous nature, strict adherence to safety procedures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Hazard Identification and Classification

Chloroauric acid hydrate is a hazardous substance that can cause severe skin burns, eye damage, and allergic skin reactions. It is also harmful if swallowed and may be corrosive to metals.[1]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Corrosive to metals | Category 1 | H290: May be corrosive to metals |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage |

| Skin sensitization | Category 1 | H317: May cause an allergic skin reaction |

Source: GHS Classification (29 CFR 1910.1200)[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

| Synonyms | Hydrogen tetrachloroaurate(III) hydrate, Gold chloride hydrate, Auric chloride |

| CAS Number | 27988-77-8 |

| Molecular Formula | HAuCl₄ · xH₂O |

| Molecular Weight | 339.79 g/mol (anhydrous basis) |

| Appearance | Yellow-orange crystalline powder |

| Odor | Odorless |

| Solubility | Soluble in water |

| Stability | Stable under recommended storage conditions. Light and moisture sensitive. |

| Hygroscopicity | Strongly hygroscopic |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure to this compound.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] Local exhaust ventilation is required to control airborne concentrations.[3]

-

Eye Wash and Safety Shower: Facilities storing or utilizing this material must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Body Part | Protection | Specifications |

| Eyes/Face | Safety glasses with side-shields or goggles, and a face shield. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |

| Skin | Chemical-resistant gloves (nitrile or rubber), lab coat, and a complete suit protecting against chemicals. | Elbow-length PVC gloves are recommended.[3] Protective clothing should prevent any possibility of skin contact. |

| Respiratory | Approved respirator. | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. Use an acid vapor Type B cartridge/canister respirator if exposure limits are exceeded.[3][4] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidents and maintain the compound's integrity.

Handling

-

Avoid all personal contact, including inhalation of dust or fumes.[3]

-

Handle in an enclosed, controlled process, under an inert gas like argon.[2]

-

Wash hands and skin thoroughly after handling.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

-

Minimize dust generation and accumulation.[4]

-

Use non-sparking tools.[5]

-

When diluting, always add the acid to water slowly; never add water to the acid.

Storage

-

Store in a cool, dry, and well-ventilated area.[1]

-

Keep containers tightly sealed in their original packaging.[3][4]

-

Protect from light, moisture, and air.[1][2] Store under an inert gas.[1]

-

Store locked up.[2]

-

Store away from incompatible materials such as strong bases, oxidizing agents, active metals, and reducing agents.[1][2]

Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures

Table 4: First Aid for this compound Exposure

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to flush under the eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1] |

| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[4][6] Wash the area with soap and water.[1] Seek immediate medical attention if irritation persists or for severe exposure.[1] |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult, give oxygen.[2] If not breathing, give artificial respiration.[4] Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting.[4][6] If the victim is conscious, rinse their mouth with water and give them a cupful of water to drink.[1][4] Seek immediate medical attention.[1] |

Accidental Release Measures

-

Minor Spills:

-

Major Spills:

Disposal Considerations

Disposal of this compound and its contaminated materials must be handled as hazardous waste in accordance with all local, state, and federal regulations.[1][3] Do not allow the material to be released into the environment.[2]

Toxicological Information

The toxicological effects of this compound have not been fully investigated.[1] However, the available data indicates its potential for harm.

Table 5: Acute Toxicity Data

| Route | Species | Value |

| Oral | Rat | LD50: >464 mg/kg |

Source:[1]

Note on Experimental Protocols: The provided safety data sheets (SDS) for this compound summarize the known hazards and safety precautions. They do not contain detailed methodologies for the toxicological or other experimental data cited. This level of detail is typically found in original research publications, which are not referenced in the SDS. The information presented here is for guidance in safe handling and risk assessment based on the available safety literature.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring safety when working with this compound.

References

- 1. prochemonline.com [prochemonline.com]

- 2. Chloroauric Acid - ESPI Metals [espimetals.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

Difference between chloroauric acid and gold(III) chloride

An In-depth Technical Guide to Chloroauric Acid and Gold(III) Chloride for Researchers and Drug Development Professionals

Executive Summary

Gold compounds have long been integral to advancements in chemistry, materials science, and medicine. Among the most significant are chloroauric acid (H[AuCl₄]) and gold(III) chloride (AuCl₃). While often used interchangeably in colloquial laboratory settings, these two compounds possess distinct chemical structures, properties, and reactivities that are critical for researchers, scientists, and drug development professionals to understand. This technical guide provides a detailed comparison of chloroauric acid and gold(III) chloride, outlining their fundamental differences, synthesis protocols, chemical behaviors, and applications, with a particular focus on their roles in nanotechnology and pharmaceutical research.

Core Chemical and Structural Differences

The primary distinction between chloroauric acid and gold(III) chloride lies in their fundamental chemical structure. Both compounds feature gold in the +3 oxidation state.[1][2]

-

Gold(III) Chloride , traditionally called auric chloride, has the empirical formula AuCl₃. In the solid state and as a vapor, it exists as a dimer, Au₂Cl₆ , where two gold centers are bridged by two chloride ligands.[2][3][4] Each gold atom is in a square planar geometry, a typical configuration for a metal complex with a d⁸ electron count.[2][4] The bonding in Au₂Cl₆ is considered to be significantly covalent.[3][4]

-

Chloroauric Acid , also known as tetrachloroauric(III) acid, is a protonated complex with the chemical formula H[AuCl₄] .[1][5] It is an inorganic compound that typically forms hydrates, such as H[AuCl₄]·nH₂O (where n is commonly 3 or 4).[1] The structure consists of a proton (H⁺) and the square planar tetrachloroaurate(III) anion, [AuCl₄]⁻ .[1] In aqueous solution, it behaves as a strong acid, dissociating into H⁺ and the [AuCl₄]⁻ anion.[5][6]

The relationship between these two compounds is intimate. Gold(III) chloride is a Lewis acid and readily reacts with hydrochloric acid to form chloroauric acid.[2][7][8] Conversely, anhydrous gold(III) chloride can be produced by heating chloroauric acid.[1][2]

Figure 1: Structural comparison of Gold(III) Chloride and Chloroauric Acid.

Comparative Physicochemical Properties

The distinct structures of chloroauric acid and gold(III) chloride give rise to different physical and chemical properties, which are crucial for their handling, storage, and application in experimental work.

| Property | Chloroauric Acid (Tetrahydrate) | Gold(III) Chloride (Anhydrous) |

| Chemical Formula | H[AuCl₄]·4H₂O[1][9] | AuCl₃ (exists as Au₂Cl₆)[2] |

| Molecular Weight | 411.85 g/mol [9][10] | 303.33 g/mol (monomer)[11] |

| Appearance | Orange-yellow, needle-like crystals[1][9] | Red to dark red crystals[2][12] |

| Solubility in Water | Highly soluble (350 g/100 ml)[10] | Highly soluble (68 g/100 ml at 20°C)[2] |

| Other Solvents | Soluble in alcohols, ethers, esters, ketones[1][10] | Soluble in ethanol (B145695) and ether[2][4] |

| Melting Point | Decomposes upon heating[5][10] | Decomposes at ~160 °C to AuCl[2][13] |

| Stability | Hygroscopic, light-sensitive.[5][14][15] Solutions are stable if protected from light.[16] | Hygroscopic and light-sensitive.[2][3][13] Decomposes in light.[3][4] |

| Acidity | Strong monoprotic acid[1][6] | Lewis acid[2][7] |

Synthesis Pathways and Interconversion

Understanding the synthesis of these compounds is key to their application. Chloroauric acid is the typical product when dissolving elemental gold, while gold(III) chloride requires further processing or different reaction conditions.

Figure 2: Synthesis and interconversion pathways for gold compounds.

Experimental Protocol: Synthesis of Chloroauric Acid (H[AuCl₄])

The most common laboratory method for producing chloroauric acid is by dissolving gold in aqua regia.[1][10][17]

Materials:

-

Elemental gold (e.g., 0.7 g)[18]

-

Concentrated hydrochloric acid (HCl, 37%)

-

Concentrated nitric acid (HNO₃, 70%)

Procedure:

-

Prepare Aqua Regia: In a well-ventilated fume hood, carefully mix concentrated HCl and concentrated HNO₃ in a 3:1 or 4:1 molar ratio. For example, mix 75% HCl and 25% HNO₃.[18]

-

Dissolve Gold: Add the elemental gold to the freshly prepared aqua regia solution (e.g., 70 mL).[18]

-

Heating and Stirring: Gently heat the mixture to approximately 50°C and stir until the gold has completely dissolved.[18] The reaction is:

-

Au(s) + HNO₃(aq) + 4 HCl(aq) → H--INVALID-LINK-- + NO(g) + 2 H₂O(l)[1]

-

-

Removal of Nitric Acid: After dissolution, the solution contains excess nitric acid and dissolved nitrogen oxides. To purify the chloroauric acid, repeatedly add small portions of concentrated HCl and gently heat the solution to evaporate the excess acids. This step is critical to remove residual nitrates which can interfere with subsequent reactions.[19]

-

Crystallization: Carefully evaporate the final solution to obtain the orange-yellow crystals of chloroauric acid hydrate (B1144303). The solid is highly hygroscopic and should be stored in a desiccator.[10]

Experimental Protocol: Synthesis of Gold(III) Chloride (Au₂Cl₆)

Gold(III) chloride can be synthesized either directly from gold or by the dehydration of chloroauric acid.

Method A: From Chloroauric Acid [2]

-

Starting Material: Begin with a purified solution or solid hydrate of chloroauric acid (H[AuCl₄]·nH₂O).

-

Dehydration: Heat the chloroauric acid in an inert atmosphere at approximately 100°C.[2] This process drives off water and hydrogen chloride gas.

-

2 H[AuCl₄] → Au₂Cl₆ + 2 HCl

-

-

Collection: The resulting red crystalline solid is anhydrous gold(III) chloride. It must be handled in a dry environment due to its hygroscopic nature.[2]

Method B: Direct Chlorination of Gold [2][7]

-

Materials: Gold powder and chlorine gas (Cl₂).

-

Reaction Setup: Place the gold powder in a reaction tube that can be heated.

-

Chlorination: Pass a stream of dry chlorine gas over the gold powder while heating the tube to 180°C.[2][7]

-

2 Au(s) + 3 Cl₂(g) → Au₂Cl₆(s)

-

-

Product: The gold(III) chloride forms as a red solid. This method is the most common for preparing anhydrous AuCl₃.[2]

Applications in Research and Drug Development

Both chloroauric acid and gold(III) chloride are pivotal starting materials in nanotechnology and have emerging roles in drug development.

Precursors for Gold Nanoparticles (AuNPs)

The most significant application for both compounds is the synthesis of gold nanoparticles.[1][2][5] Chloroauric acid is more commonly used as it is the direct product of dissolving gold and is readily available in solution.[14][20] The general process involves the reduction of Au³⁺ ions from the [AuCl₄]⁻ complex to elemental gold (Au⁰), which then nucleates and grows into nanoparticles.

-

Mechanism: Reducing agents like sodium citrate, sodium borohydride, or ascorbic acid are used to reduce the Au³⁺.[5][21][22] The choice of reducing and capping agents allows for precise control over the size and shape of the resulting nanoparticles.[5][14]

-

Drug Delivery: AuNPs synthesized from these precursors are extensively explored for targeted drug delivery, particularly in cancer therapy.[5][14] Their surfaces can be functionalized to carry therapeutic agents directly to tumor cells.[14]

-

Diagnostics and Imaging: Gold nanoparticles exhibit unique optical properties, such as localized surface plasmon resonance (LSPR), making them valuable as contrast agents in biomedical imaging and as signal enhancers in biosensors.[14][23]

Figure 3: Generalized workflow for gold nanoparticle synthesis.

Catalysis

-

Gold(III) Chloride is a versatile Lewis acid catalyst in a variety of organic reactions, including the alkylation of aromatic compounds and the conversion of furans to phenols.[8][24] It is also used as a catalyst for alkyne reactions, sometimes replacing more toxic mercury(II) salts.[8]

-

Chloroauric Acid is primarily used as a precursor to generate catalytically active gold nanoparticles, which are highly effective in selective oxidation and other industrial reactions.[5]

Direct Therapeutic Applications

Gold(III) compounds, in general, are being investigated as potential anticancer agents.[25] They are designed to overcome some of the limitations of platinum-based drugs. While much of this research focuses on more complex organogold compounds, the fundamental chemistry of chloroauric acid and gold(III) chloride provides the basis for designing these novel therapeutic agents.[25][26]

Conclusion

For the researcher, scientist, or drug development professional, a precise understanding of the distinction between chloroauric acid (H[AuCl₄]) and gold(III) chloride (AuCl₃) is not merely academic but essential for experimental success. Chloroauric acid is a strong protic acid containing the [AuCl₄]⁻ anion, most commonly synthesized by dissolving gold in aqua regia. Gold(III) chloride is a dimeric Lewis acid (Au₂Cl₆) produced via direct chlorination or dehydration of its acid counterpart. While both serve as critical precursors for gold nanoparticles, their differing reactivity, solubility, and stability profiles dictate their specific uses, particularly in catalysis and the synthesis of advanced materials for biomedical applications. Proper identification, handling, and application of these distinct chemical entities are paramount to achieving reproducible and reliable results in the laboratory and advancing gold-based technologies.

References

- 1. Chloroauric acid - Wikipedia [en.wikipedia.org]

- 2. Gold(III) chloride - Wikipedia [en.wikipedia.org]

- 3. Gold(III)_chloride [chemeurope.com]

- 4. Gold(III) chloride [dlab.epfl.ch]

- 5. honrel.com [honrel.com]

- 6. chm.bris.ac.uk [chm.bris.ac.uk]

- 7. Gold(III) chloride [rachel.education.gov.ck]

- 8. Page loading... [guidechem.com]

- 9. Chloroauric acid | 16903-35-8 [chemicalbook.com]

- 10. Chloroauric acid - Sciencemadness Wiki [sciencemadness.org]

- 11. chemimpex.com [chemimpex.com]

- 12. Gold(III) chloride | 13453-07-1 [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. Chloroauric Acid Hydrate | Gold Compound for Research [benchchem.com]

- 15. Gold(III) chloride trihydrate | CAS#:16961-25-4 | Chemsrc [chemsrc.com]

- 16. researchgate.net [researchgate.net]

- 17. grokipedia.com [grokipedia.com]

- 18. 2.7.4. Synthesis of Acid chloroauric trihydrate (HAuCl4.3H2O) [bio-protocol.org]

- 19. mdpi.com [mdpi.com]

- 20. A Simple Method for the Size Controlled Synthesis of Stable Oligomeric Clusters of Gold Nanoparticles under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. taylorandfrancis.com [taylorandfrancis.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. chemimpex.com [chemimpex.com]

- 24. nanorh.com [nanorh.com]

- 25. Gold(III) complexes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. nbinno.com [nbinno.com]

A Technical Guide to the Thermal Decomposition of Chloroauric Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal decomposition of chloroauric acid hydrate (B1144303) (HAuCl₄·nH₂O), a critical process in the synthesis of gold-based materials for research, catalysis, and pharmaceutical applications. This document outlines the decomposition pathway, presents key quantitative data, details experimental methodologies for its characterization, and provides visual representations of the process.

Introduction

Chloroauric acid hydrate, a prominent precursor for gold nanoparticles and other gold compounds, undergoes a multi-step decomposition upon heating. Understanding the precise temperatures, intermediate products, and gaseous byproducts of this process is paramount for controlling the morphology, size, and purity of the final gold product. This guide synthesizes findings from thermogravimetric analysis (TGA), differential thermal analysis (DTA), X-ray diffraction (XRD), and evolved gas analysis (EGA) to provide a clear and actionable understanding of this fundamental chemical transformation.

The Thermal Decomposition Pathway

The thermal degradation of this compound (specifically, the common trihydrate and tetrahydrate forms) is a sequential process involving dehydration, dechlorination, and final reduction to metallic gold. The process generally proceeds through the formation of gold(III) chloride and gold(I) chloride as solid intermediates.

The decomposition begins with the melting of the hydrate in its own water of crystallization at approximately 75°C.[1][2] This is followed by a series of decomposition steps that occur over a temperature range of approximately 75°C to 345°C.[1][2][3]

A simplified representation of the solid-state transformations is as follows:

HAuCl₄·nH₂O → HAuCl₄ → AuCl₃ → AuCl → Au

Simultaneously, gaseous byproducts are evolved. The initial stages involve the release of water (H₂O) and hydrogen chloride (HCl).[1][2] At higher temperatures, chlorine gas (Cl₂) is also released.[1][2]

Quantitative Decomposition Data

The following tables summarize the key temperature ranges and mass loss percentages associated with the thermal decomposition of this compound, as determined by thermogravimetric analysis (TGA) and differential thermal analysis (DTA). These values can vary slightly depending on the experimental conditions, such as heating rate and atmosphere.

Table 1: Thermal Decomposition Stages of HAuCl₄·4H₂O

| Temperature Range (°C) | Decomposition Step | Solid Product | Gaseous Byproducts |

| 13.0 - 130.7 | Dehydration | HAuCl₄ | H₂O |

| 130.7 - 186.8 | Dehydrochlorination | AuCl₃ | HCl, H₂O |

| 186.8 - 247.3 | Dechlorination | AuCl | Cl₂ |

| 247.3 - 344.5 | Final Reduction | Au | Cl₂ |

Data sourced from TG-DTA analysis of HAuCl₄·4H₂O.[3]

Table 2: Thermal Decomposition Stages of HAuCl₄·3H₂O

| Temperature Range (°C) | Decomposition Step | Main Solid Product at End of Step | Evolved Gases | Total Mass Loss (%) |

| 75 - 190 | Dehydration & Dehydrochlorination | AuCl₃ | H₂O, HCl | ~23.5 |

| 190 - 240 | Dechlorination | AuCl | Cl₂ | - |

| 240 - 320 | Final Reduction | Au | Cl₂ | 49.4 (Air), 49.7 (Ar) |

Data compiled from studies on HAuCl₄·3H₂O in both artificial air and Argon atmospheres.[1][2]

Experimental Protocols

The characterization of the thermal decomposition of this compound relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments.

Thermogravimetric and Differential Thermal Analysis (TG-DTA)

Objective: To determine the temperature-dependent mass loss and thermal events (e.g., melting, decomposition) of this compound.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrumentation: A simultaneous TG-DTA instrument is used.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically a continuous flow of an inert gas (e.g., nitrogen or argon) or a reactive gas (e.g., air) at a constant flow rate (e.g., 50-100 mL/min).

-

Heating Program: The sample is heated from ambient temperature (e.g., 30°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The instrument records the sample mass (TG curve) and the temperature difference between the sample and a reference (DTA curve) as a function of temperature.

-

Analysis: The TG curve is analyzed to determine the onset and completion temperatures of mass loss steps and the percentage of mass lost at each step. The DTA curve reveals endothermic (e.g., melting, dehydration) and exothermic (e.g., oxidation) events.

Evolved Gas Analysis (EGA) by Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the gaseous species evolved during the thermal decomposition.

Methodology:

-

Instrumentation: The outlet of the TGA furnace is coupled to a mass spectrometer or an FTIR spectrometer.

-

Experimental Conditions: The TG experiment is performed as described in section 4.1.

-

Gas Transfer: The evolved gases are continuously transferred to the MS or FTIR gas cell via a heated transfer line to prevent condensation.

-

Data Acquisition:

-

MS: The mass spectrometer scans a range of mass-to-charge ratios (m/z) to detect the evolving gaseous ions. Specific m/z values are monitored for expected species (e.g., m/z 18 for H₂O, m/z 36/38 for HCl, m/z 70/72/74 for Cl₂).

-

FTIR: The FTIR spectrometer continuously collects infrared spectra of the evolved gas stream, allowing for the identification of gaseous molecules based on their characteristic vibrational frequencies.

-

-

Analysis: The intensity of the signals corresponding to specific gases is plotted against temperature or time to create an evolution profile, which is then correlated with the mass loss steps observed in the TGA data.

Ex-situ X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid products at different stages of the decomposition.

Methodology:

-

Sample Preparation: Several samples of this compound are heated to specific temperatures corresponding to the end of each decomposition step observed in the TGA analysis (e.g., 190°C, 240°C, and 320°C).[1][2] The samples are then rapidly cooled to room temperature to preserve the intermediate phases.

-

Instrumentation: A powder X-ray diffractometer with a monochromatic X-ray source (typically Cu Kα) is used.

-

Data Acquisition: The prepared solid samples are mounted on a sample holder, and the XRD pattern is recorded over a specific 2θ range (e.g., 10-80°).

-

Analysis: The obtained diffraction patterns are compared with standard diffraction patterns from databases (e.g., the Powder Diffraction File - PDF) to identify the crystalline phases present at each temperature. This allows for the confirmation of the formation of AuCl₃, AuCl, and Au.

Visualizing the Decomposition Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical progression of the thermal decomposition and a typical experimental workflow for its analysis.

Caption: Thermal decomposition pathway of this compound.

References

Chloroauric Acid Hydrate: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of chloroauric acid hydrate (B1144303), a pivotal precursor in nanomaterial synthesis and various therapeutic applications. Tailored for researchers, scientists, and professionals in drug development, this document outlines its core chemical properties, detailed experimental protocols for the synthesis of gold nanoparticles, and explores its role in inducing cellular apoptosis.

Core Chemical Properties

Chloroauric acid hydrate is a compound of significant interest due to its utility as a source of gold(III) ions. The following table summarizes its key quantitative data.

| Property | Value | Citation(s) |

| CAS Number | 27988-77-8 | [1][2][3][4] |

| Molecular Formula | AuCl₄H₃O | [1][2][5] |

| Molecular Weight | 357.8 g/mol | [1][2][5] |

| Anhydrous Molecular Weight | 339.785 g/mol | [4] |

| Trihydrate Molecular Weight | 393.833 g/mol | [6] |

| Tetrahydrate Molecular Weight | 411.85 g/mol | [6] |

| Appearance | Yellow to orange-yellow crystalline powder | [1] |

| Density | 3.9 g/mL at 25 °C | [1] |

Experimental Protocols: Synthesis of Gold Nanoparticles

The most prevalent application of this compound is in the synthesis of gold nanoparticles (AuNPs). The Turkevich method, which involves the reduction of chloroauric acid by citrate (B86180), is a widely adopted protocol.[7][8]

Turkevich Method for Gold Nanoparticle Synthesis

This protocol outlines the synthesis of AuNPs with a narrow size distribution.

Materials:

-

This compound (HAuCl₄·nH₂O)

-

Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

-

Deionized water

Procedure:

-

Preparation of Chloroauric Acid Solution: Prepare a 1.0 mM solution of chloroauric acid in deionized water. For example, dissolve the appropriate mass of chloroauric acid trihydrate in 100 mL of deionized water in a clean flask.[2]

-

Heating: Heat the chloroauric acid solution to boiling while stirring vigorously.[1][2]

-

Addition of Reducing Agent: To the boiling solution, rapidly add a freshly prepared solution of 38.8 mM trisodium citrate.[2] The volume of citrate solution added will influence the final particle size. A common ratio is to add a volume of citrate solution that is four times the molar amount of the chloroauric acid.[1]

-

Reaction: Continue heating and stirring the mixture. The solution will undergo a series of color changes, ultimately resulting in a ruby-red colloid, which indicates the formation of gold nanoparticles.[1] This process typically takes around 15 minutes.[2]

-

Cooling: After the color change is complete, remove the flask from the heat source and allow it to cool to room temperature while continuing to stir.

The size of the resulting gold nanoparticles can be tuned by adjusting the ratio of citrate to chloroauric acid.[7]

Visualization of Cellular Impact

Gold nanoparticles synthesized from chloroauric acid have been investigated for their potential in cancer therapy, where they can induce apoptosis (programmed cell death).[9] The following diagram illustrates a plausible signaling pathway for AuNP-induced apoptosis.

Caption: Apoptotic signaling pathway induced by gold nanoparticles.

This workflow demonstrates how gold nanoparticles can increase reactive oxygen species within a cancer cell, leading to mitochondrial dysfunction and the activation of a caspase cascade, ultimately resulting in apoptosis.[9]

References

- 1. Facile synthesis of concentrated gold nanoparticles with low size-distribution in water: temperature and pH controls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 5. WO2011053037A2 - Method for producing gold nanoparticles - Google Patents [patents.google.com]

- 6. periodicos.ufms.br [periodicos.ufms.br]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Frontiers | Cytotoxic potential on human breast and lung cancer cells of the biosynthesized gold nanoparticles from the reduction of chloroauric acid by lactic acid isolated from Lactobacillus acidophilus [frontiersin.org]

An In-depth Technical Guide to the Storage and Handling of Light-Sensitive Chloroauric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical aspects of storing and handling light-sensitive chloroauric acid (HAuCl₄). Adherence to these guidelines is paramount to ensure the integrity of the compound, the reproducibility of experimental results, and the safety of laboratory personnel. This document details the chemical properties, storage conditions, handling procedures, and experimental protocols for the quantification and standardization of chloroauric acid solutions.

Chemical Properties and Light Sensitivity

Chloroauric acid, also known as tetrachloroauric(III) acid, is a yellow-orange crystalline solid that is highly hygroscopic and acutely sensitive to light.[1][2] The presence of the planar [AuCl₄]⁻ anion is responsible for its characteristic color and reactivity.[3] Upon exposure to light, particularly in the UV spectrum, chloroauric acid undergoes a photochemical decomposition, leading to the reduction of Au(III) to metallic gold (Au(0)), which can manifest as a darkening of the solution or the formation of a precipitate.[4][5] This degradation is a stepwise process involving the formation of Au(II) and Au(I) intermediates.[6] The rate and extent of this decomposition are dependent on the wavelength and intensity of the light source, as well as the composition of the solution.[4][7]

Storage Protocols

Proper storage of chloroauric acid is crucial to maintain its purity and stability over time. The following conditions are recommended:

-

Exclusion of Light: Chloroauric acid, both in solid form and in solution, must be stored in amber glass bottles or containers wrapped in aluminum foil to prevent light exposure.[2] Storage in a dark cabinet or refrigerator is also advised.

-

Temperature Control: A cool and dry environment is essential for the long-term stability of chloroauric acid.[8] Refrigeration at 4°C is recommended for aqueous solutions to slow down any potential degradation.[2]

-

Inert Atmosphere: Due to its hygroscopic nature, solid chloroauric acid should be stored in a tightly sealed container, preferably in a desiccator or under an inert atmosphere such as argon or nitrogen.[8]

-

Material Compatibility: Use glass or polytetrafluoroethylene (PTFE) containers for storage. Avoid contact with metals, as chloroauric acid is corrosive.[2]

Table 1: Recommended Storage Conditions for Chloroauric Acid

| Parameter | Solid Chloroauric Acid | Chloroauric Acid Solutions |

| Container | Tightly sealed amber glass or foil-wrapped container | Amber glass bottle with a secure cap |

| Atmosphere | Desiccated or inert (Argon, Nitrogen) | Air (for short-term), inert gas overlay for long-term |

| Temperature | Cool, dry place (Room Temperature) | Refrigerated (4°C) |

| Light | Complete darkness | Complete darkness |

Handling and Safety Precautions

Chloroauric acid is a corrosive and toxic substance that requires careful handling to prevent personal injury and contamination.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves (nitrile or neoprene).[6][8]

-

Ventilation: Handle solid chloroauric acid and concentrated solutions in a well-ventilated fume hood to avoid inhalation of dust or acidic vapors.[8]

-

Spill Management: In case of a spill, neutralize with a weak base such as sodium bicarbonate, absorb with an inert material (e.g., vermiculite (B1170534) or sand), and collect for proper disposal.[8] Do not use combustible materials for absorption.

-

Waste Disposal: Dispose of chloroauric acid waste in accordance with local, state, and federal regulations.[8][9] Acidic waste solutions should be neutralized before disposal.[5] Precipitate any dissolved gold for recovery or disposal as heavy metal waste.

Experimental Protocols

Accurate preparation and quantification of chloroauric acid solutions are fundamental for reproducible research.

Preparation of a Standard Chloroauric Acid Solution

-

Weighing: Accurately weigh the desired amount of solid chloroauric acid (HAuCl₄·xH₂O) in a fume hood.

-

Dissolution: Dissolve the weighed solid in deionized water. Gentle warming may be used to facilitate dissolution.

-

Volume Adjustment: Quantitatively transfer the solution to a volumetric flask and dilute to the mark with deionized water.

-

Storage: Immediately transfer the solution to a clean, labeled amber glass bottle and store in the dark at 4°C.[2]

Quantification by UV-Visible Spectrophotometry

The concentration of a chloroauric acid solution can be determined by measuring its absorbance at its maximum wavelength (λmax).

-

Instrumentation: Use a calibrated UV-Visible spectrophotometer.

-

Sample Preparation: Prepare a series of standard solutions of known concentrations from a stock solution. Dilute the unknown sample to fall within the linear range of the calibration curve.

-

Measurement: Measure the absorbance of the standards and the unknown sample at the λmax of the [AuCl₄]⁻ ion, which is approximately 314-323 nm in aqueous solution.[7][10]

-

Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions.

-

Concentration Determination: Determine the concentration of the unknown sample from the calibration curve.

Standardization by Iodometric Titration

Iodometric titration is a reliable method for determining the precise concentration of a chloroauric acid solution.[11][12]

-

Principle: Chloroauric acid (Au³⁺) oxidizes iodide ions (I⁻) to iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator.

-

2Au³⁺ + 6I⁻ → 2Au⁺ + 3I₂

-

I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

-

-

Reagents:

-

Chloroauric acid solution (unknown concentration)

-

Potassium iodide (KI) solution (e.g., 10% w/v)

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)

-

Starch indicator solution (1% w/v)

-

Deionized water

-

-

Procedure:

-

Pipette a known volume of the chloroauric acid solution into an Erlenmeyer flask.

-

Add an excess of the potassium iodide solution. The solution will turn a reddish-brown color due to the formation of iodine.

-

Titrate with the standardized sodium thiosulfate solution until the solution becomes a pale yellow color.

-

Add a few drops of the starch indicator solution. The solution will turn a deep blue/black color.

-

Continue the titration with sodium thiosulfate, adding it dropwise, until the blue/black color disappears, leaving a colorless or pale yellow solution. This is the endpoint.

-

Record the volume of sodium thiosulfate solution used.

-

Repeat the titration at least two more times for accuracy.

-

-

Calculation:

-

Calculate the moles of sodium thiosulfate used.

-

Using the stoichiometry of the reactions, calculate the moles of chloroauric acid in the initial sample.

-

Calculate the concentration of the chloroauric acid solution.

-

Visualizing Key Processes

The following diagrams illustrate the photochemical decomposition pathway of chloroauric acid and a logical workflow for its proper handling and storage.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. osti.gov [osti.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Tunability and stability of gold nanoparticles obtained from chloroauric acid and sodium thiosulfate reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. usptechnologies.com [usptechnologies.com]

- 11. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 12. m.youtube.com [m.youtube.com]

Basic chemical reactions of chloroauric acid in solution

An In-Depth Technical Guide to the Basic Chemical Reactions of Chloroauric Acid in Solution

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental chemical reactions of chloroauric acid (HAuCl₄) in aqueous solutions. Chloroauric acid is a primary precursor in the synthesis of gold-based materials, particularly gold nanoparticles, which have garnered significant interest in drug delivery, diagnostics, and catalysis. Understanding its solution chemistry is paramount for controlling the synthesis and application of these nanomaterials. This document details the core reactions—reduction, ligand exchange, and hydrolysis—and touches upon the relevant disproportionation reactions. Experimental protocols for key synthetic methods are provided, along with quantitative data to facilitate reproducible research.

Reduction of Chloroauric Acid